Calcium chloride monohydrate

概要

説明

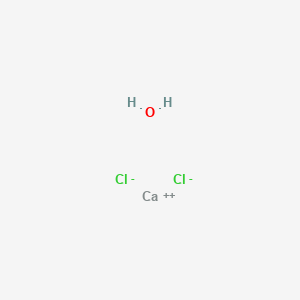

Calcium chloride monohydrate (CaCl₂·H₂O) is a hydrated form of calcium chloride, an ionic halide known for its hygroscopicity and solubility in water and ethanol. It is commonly formed as an intermediate during the thermal dehydration of calcium chloride dihydrate (CaCl₂·2H₂O) to anhydrous calcium chloride (CaCl₂) . This compound plays a critical role in industrial processes requiring controlled dehydration, such as desiccant production and chemical synthesis. Its molecular structure consists of one calcium ion bonded to two chloride ions and one water molecule, distinguishing it from other hydrates like the dihydrate (two water molecules) and hexahydrate (six water molecules) .

準備方法

Concentration and Crystallization Process

A common industrial approach starts with a calcium chloride aqueous solution of moderate concentration (around 10-12% by mass). This solution is concentrated through evaporation, often using multiple-effect evaporators, to increase the calcium chloride content to approximately 68-70% by weight. This concentrated solution is then subjected to crystallization.

Key parameters in crystallization:

- Cooling temperature: Typically between 50°C and 60°C.

- Crystallizer type: Horizontal propelling continuous cooling crystallizers.

- Resulting slurry (magma) contains calcium chloride dihydrate crystals and surface water with calcium chloride concentration around 55-60%.

This crystallization step yields a slurry rich in calcium chloride monohydrate crystals, which are then separated for drying.

Drying and Preheating Techniques

The drying of this compound crystals is a critical step to achieve the desired hydrate form and purity. The drying process is typically carried out in a crystallizing and drying tank equipped with a stirring rake to prevent agglomeration and ensure uniform drying.

Drying parameters from research embodiments:

| Embodiment | Cooling Bath Temp (°C) | Preheating Temp (°C) | Drying Temp (°C) | Drying Time (min) | CaCl₂ Content (%) | Total Process Time (min) |

|---|---|---|---|---|---|---|

| 3 | 45 | 110 | 175 | 10 | 75.28 | 44 |

| 4 | 50 | 112 | 160 | 14 | 75.00 | 45 |

| 5 | 60 | 117 | 150 | 18 | 77.00 | 46 |

- The process involves initial cooling to form the magma, followed by preheating with stirring to remove surface water.

- Gradual temperature increase during drying prevents melting of the crystals.

- Final drying temperatures range from 150°C to 175°C, with drying times between 10 to 18 minutes.

- The calcium chloride content in the final product ranges from 75% to 77% by mass, meeting industrial standards.

Alternative Preparation by Spray Drying (Anhydrous Calcium Chloride Context)

Though primarily focused on monohydrate, it is relevant to mention that spray drying of calcium chloride solutions is a method used to produce anhydrous calcium chloride powders. This involves spraying a 35-60% calcium chloride aqueous solution into a hot, dry gas stream at temperatures above 400°F (approximately 204°C), producing finely divided powders. These powders can be compacted at 200-375°F to form granular products.

While this method targets anhydrous calcium chloride, controlled hydration post-processing can yield monohydrate crystals if required.

Research Findings on Catalyst Role and Purity

This compound can also serve as a catalyst in organic synthesis, indicating its purity and controlled preparation are crucial for such applications. For instance, calcium chloride dihydrate (closely related hydrate) has been used effectively as a catalyst in multicomponent reactions under solvent-free conditions, achieving high yields and short reaction times. This implies that preparation methods yielding high-purity monohydrate forms are essential for catalytic efficiency.

Analytical and Quality Control Measures

- The calcium chloride content is analyzed according to industrial standards such as GB/T23941-2009.

- Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) are used to confirm the hydrate form and purity.

- Maintaining precise temperature control during drying is critical to avoid over-drying or decomposition.

Summary Table of Preparation Parameters

| Step | Conditions | Notes |

|---|---|---|

| Solution Concentration | 10-12% initial, concentrated to 68-70% CaCl₂ | Using multiple-effect evaporators |

| Crystallization | Cooling at 50-60°C | Horizontal propelling continuous cooling crystallizer |

| Drying | Preheating 110-117°C, drying 150-175°C | Stirring to prevent agglomeration |

| Drying Time | 10-18 minutes | Ensures proper hydrate form without melting |

| Final Product | CaCl₂ content 75-77% | Meets GB/T26520-2011 standards |

科学的研究の応用

Chemical Properties and Behavior

Calcium chloride monohydrate is highly soluble in water, with a solubility of about 74 g/100 mL at 20 °C. Its hygroscopic nature allows it to absorb moisture from the environment, making it useful in various laboratory settings.

Laboratory Uses

- Desiccant: Due to its ability to absorb moisture, CaCl₂·H₂O is commonly used as a desiccant in laboratories to maintain dry conditions for sensitive materials.

- Reagent: It serves as a reagent in various chemical reactions, particularly in the synthesis of other calcium compounds.

Case Study: Use in Chemical Reactions

A study demonstrated the effectiveness of calcium chloride in facilitating the synthesis of calcium-based catalysts for organic reactions. The presence of CaCl₂·H₂O improved yields by providing a stable ionic environment that enhanced reaction kinetics.

De-icing and Dust Control

One of the most significant applications of calcium chloride is in de-icing roads and highways during winter months. It lowers the freezing point of water, making it effective at temperatures as low as -52 °C. Additionally, it is used for dust control on unpaved roads.

| Application | Effectiveness | Temperature Range |

|---|---|---|

| De-icing | Lowers freezing point | -52 °C to above |

| Dust Control | Reduces airborne particulates | Ambient temperatures |

Agriculture

Calcium chloride is utilized as a fertilizer to correct calcium deficiencies in soil, promoting healthy crop growth. It aids in root development and enhances plant resilience against diseases.

Wastewater Treatment

In wastewater treatment facilities, CaCl₂·H₂O acts as a flocculant, helping to clump together suspended particles for easier removal and improving water clarity.

Case Study: Industrial Use in Wastewater Treatment

A municipal wastewater treatment plant reported a 30% increase in efficiency when incorporating calcium chloride into their treatment process, significantly improving the quality of discharged water.

Treatment of Hypocalcemia

Calcium chloride is administered intravenously to treat hypocalcemia (low calcium levels). It is crucial during cardiac resuscitation to stabilize heart rhythms by restoring calcium levels.

Case Study: Emergency Medical Use

A clinical case highlighted the successful use of intravenous calcium chloride in a patient experiencing severe hypocalcemia due to renal failure. The administration resulted in rapid improvement in cardiac function and overall patient stability.

作用機序

Calcium chloride dissociates in water to provide calcium ions (Ca²⁺) and chloride ions (Cl⁻). These ions are essential for various physiological processes. Calcium ions play a crucial role in muscle contraction, nerve function, and blood clotting. Chloride ions help maintain osmotic balance and acid-base balance in the body .

類似化合物との比較

Hydrated Forms of Calcium Chloride

Calcium Chloride Dihydrate (CaCl₂·2H₂O)

- Molecular Weight: 147.01 g/mol (vs. 129.0 g/mol for monohydrate) .

- Water Content: Contains two water molecules per formula unit, making it more hygroscopic than the monohydrate .

- Applications :

- Thermal Behavior: Dehydrates in a multi-step pathway via the monohydrate intermediate to form anhydrous CaCl₂ under controlled heating .

Calcium Chloride Hexahydrate (CaCl₂·6H₂O)

- Molecular Weight : 219.08 g/mol .

- Water Content : Six water molecules, making it suitable for low-temperature applications like refrigeration brines .

- Solubility: Highly soluble in water (e.g., 279 g/100 mL at 20°C) but less effective as a desiccant compared to the monohydrate .

Table 1: Key Properties of Calcium Chloride Hydrates

| Property | Monohydrate (CaCl₂·H₂O) | Dihydrate (CaCl₂·2H₂O) | Hexahydrate (CaCl₂·6H₂O) |

|---|---|---|---|

| Molecular Weight (g/mol) | 129.0 | 147.01 | 219.08 |

| Water Molecules | 1 | 2 | 6 |

| Primary Applications | Intermediate in dehydration processes, desiccants | Concrete acceleration, deicing | Refrigeration brines, lab reagents |

| Hygroscopicity | Moderate | High | Low |

Other Calcium Salts

Calcium Acetate Monohydrate (Ca(CH₃COO)₂·H₂O)

- Structure : Contains acetate anions instead of chloride, with one water molecule .

- Applications :

- Purity : Confirmed via FTIR and physicochemical analysis, with yields of ~111 g per 100 g of eggshell waste .

Calcium Oxalate Monohydrate (CaC₂O₄·H₂O)

- Solubility : Low solubility in water (0.67 mg/L at 25°C), making it a primary component of kidney stones .

- Research Relevance : Studied for crystal growth kinetics and pathological mineralization .

Table 2: Comparison with Other Calcium Salts

| Compound | Formula | Solubility in Water | Key Applications |

|---|---|---|---|

| Calcium Chloride Monohydrate | CaCl₂·H₂O | 81.3 g/100 mL (20°C) | Industrial dehydration |

| Calcium Acetate Monohydrate | Ca(CH₃COO)₂·H₂O | 37.4 g/100 mL (20°C) | Pharmaceuticals |

| Calcium Oxalate Monohydrate | CaC₂O₄·H₂O | 0.67 mg/L (25°C) | Medical research (kidney stones) |

Magnesium Chloride (MgCl₂)

- Hygroscopicity : Less effective than calcium chloride in moisture absorption .

- Applications : Dust control and deicing, but requires higher quantities for equivalent performance .

Thermal and Kinetic Behavior

This compound forms during the dehydration of dihydrate, as revealed by kinetic studies. The process involves:

Surface Reaction : Dihydrate loses water to form anhydrous CaCl₂ on the particle surface .

Core Reactions: Sequential dehydration of dihydrate to monohydrate and then to anhydrous CaCl₂, governed by contracting geometry kinetics . This multi-step mechanism is sensitive to water vapor pressure, influencing industrial processing parameters .

生物活性

Calcium chloride monohydrate (CaCl₂·H₂O) is a versatile ionic compound with significant biological activity. It dissociates in solution to yield calcium ions (Ca²⁺) and chloride ions (Cl⁻), both of which play crucial roles in various physiological processes. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and applications in medicine and research.

Calcium ions are essential for numerous biological functions, including:

- Muscle Contraction : Calcium ions facilitate the interaction between actin and myosin, leading to muscle contraction.

- Nerve Transmission : They play a critical role in neurotransmitter release and signal propagation in neurons.

- Blood Coagulation : Calcium is vital for the activation of several clotting factors in the coagulation cascade.

Chloride ions contribute to maintaining osmotic balance and acid-base homeostasis in the body. The dissociation of calcium chloride in water enhances the availability of these ions, which are integral to physiological functioning .

Toxicity and Safety Profile

Calcium chloride is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration. However, its toxicity varies based on the route of exposure:

- Oral Toxicity : Acute oral toxicity studies indicate an LD50 ranging from 500 to 1000 mg/kg in rabbits, with similar values reported for rats and mice . The primary concern with oral ingestion is irritation to the gastrointestinal tract rather than systemic toxicity.

- Dermal Exposure : Calcium chloride exhibits low toxicity upon dermal exposure, with an LD50 greater than 5000 mg/kg .

- Inhalation : Limited data suggest that inhalation may cause respiratory irritation without significant lethality .

Case Studies

-

Intratesticular Injection in Canines :

A study investigated the use of calcium chloride dihydrate for nonsurgical sterilization in dogs. Various concentrations (10%-60%) were injected intratesticularly. Results showed a significant reduction in sperm count and testosterone levels, achieving azoospermia in 100% of dogs treated with 30% or 60% CaCl₂. However, side effects were noted at higher doses, indicating a need for careful dosage consideration . -

Corrosive Injury from Ingestion :

A case report described a patient who ingested anhydrous calcium chloride, resulting in severe gastrointestinal necrosis, termed "black stomach." This incident highlighted the compound's corrosive potential when ingested in large quantities .

Applications in Medicine

This compound is utilized in various medical contexts:

- Hypocalcemia Treatment : It is administered intravenously to correct low calcium levels.

- Electrolyte Replenishment : Used as an electrolyte replenisher during medical treatments.

- Cell Transformation : In molecular biology, it facilitates the transformation of bacterial cells (e.g., E. coli) during plasmid DNA uptake .

Research Applications

This compound's properties make it valuable in scientific research:

Q & A

Basic Research Questions

Q. How can calcium chloride monohydrate be identified and distinguished from other hydrates (e.g., dihydrate, hexahydrate)?

this compound (CAS 13477-29-7) is identified via its stoichiometric water content (1 H₂O molecule per CaCl₂ unit) and analytical techniques such as thermogravimetric analysis (TGA), which reveals a distinct dehydration profile. For example, TGA shows a single-step mass loss (~15%) corresponding to water release at ~100–200°C, unlike dihydrate (two-step loss) or hexahydrate (multiple steps). X-ray diffraction (XRD) further distinguishes crystal structures .

Q. What are the critical parameters for synthesizing pure this compound in laboratory settings?

Synthesis requires controlled dehydration of calcium chloride dihydrate (CaCl₂·2H₂O) under dry nitrogen at 30–40°C. Purity is confirmed by measuring residual water content (Karl Fischer titration) and chloride ion concentration via argentometric titration. Impurities like NaCl or MgCl₂ are quantified using inductively coupled plasma atomic emission spectroscopy (ICP-AES) per GB/T 11064.16 .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in multistep dehydration mechanisms involving this compound intermediates?

The dehydration of CaCl₂·2H₂O to anhydrous CaCl₂ via monohydrate intermediates involves competing surface and core reactions. Traditional two-step models fail due to self-generated water vapor pressure changes. A refined three-step model incorporates:

- Step 1 : Surface dehydration (CaCl₂·2H₂O → CaCl₂).

- Step 2 : Core reaction (CaCl₂·2H₂O → CaCl₂·H₂O).

- Step 3 : Final dehydration (CaCl₂·H₂O → CaCl₂). Accelerated reaction rates in Steps 2–3 are attributed to reduced water vapor pressure as the surface layer thickens. This is validated via isoconversional kinetic analysis and in-situ mass spectrometry .

Q. What advanced analytical methods detect trace metal impurities (e.g., Pb, Fe) in this compound for pharmaceutical applications?

ICP-AES (GB/T 11064.16) and flame atomic absorption spectrometry (GB/T 11064.5) are used for multi-element impurity profiling. For example:

- Detection limits : Pb (0.1 ppm), Fe (0.05 ppm).

- Sample prep : Dissolve 1 g monohydrate in ultrapure HNO₃, dilute to 100 mL, and analyze with matrix-matched standards to avoid spectral interference .

Q. How do hydration state and crystallinity affect the hygroscopicity of this compound in humidity-controlled experiments?

The monohydrate exhibits lower hygroscopicity than anhydrous CaCl₂ due to reduced water adsorption sites. Dynamic vapor sorption (DVS) studies show:

- Anhydrous CaCl₂ : Rapid water uptake above 30% RH.

- Monohydrate : Stable until 50% RH, with deliquescence at 75% RH. Crystallinity, assessed via XRD, correlates with hysteresis in adsorption-desorption cycles .

Q. Methodological Guidance

Q. What standardized protocols ensure accurate quantification of this compound in mixed-hydrate systems?

- TGA-DSC : Quantify water content by integrating endothermic peaks (dehydration enthalpy: ~80 kJ/mol).

- Rietveld refinement of XRD data : Resolve phase fractions in mixtures (e.g., dihydrate + monohydrate).

- Ion chromatography : Measure Cl⁻ concentration to cross-validate stoichiometry .

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., ΔHdehydration) of this compound?

Discrepancies arise from experimental conditions (e.g., heating rate, atmosphere). Use high-purity samples (>99%) and calibrate calorimeters with reference materials (e.g., sapphire). For example, differential scanning calorimetry (DSC) under N₂ at 5°C/min yields ΔHdehydration = 82.3 ± 1.5 kJ/mol .

特性

IUPAC Name |

calcium;dichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIFCOGYMQTQBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10035-04-8, 7774-34-7, 22691-02-7 | |

| Record name | Calcium chloride, dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10035-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium chloride, hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium chloride(CaCl2), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022691027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium chloride (CaCl2), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。